molecular formula C29H41N5O7S B607459 D-Ala2,MePhe4,Met5(O))enkephalinol CAS No. 64854-64-4

D-Ala2,MePhe4,Met5(O))enkephalinol

Cat. No. B607459
CAS RN: 64854-64-4
M. Wt: 603.73
InChI Key: PKMZOKPYGPSHPV-IQNHEXCWSA-N
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Description

“D-Ala2,MePhe4,Met5(O))enkephalinol” is a compound with the molecular formula C29H41N5O7S . It is a full agonist of the μ-opioid receptor, which is encoded by the OPRM1 gene and has a predominant expression in reward-processing areas of the brain .


Synthesis Analysis

The conformational space of the potent mu-selective opioids [D-Ala2,MePhe4,Gly-ol5]enkephalin (DAGO) and [D-Ala2,MePhe4,Met(O)-ol5]enkephalin (FK 33-824) has been analyzed by 1H-NMR spectroscopy and theoretical calculations involving systematic conformational searching and energy minimizations .


Molecular Structure Analysis

The NMR results and theoretical calculations point towards folded low energy conformations characterized by a beta II-type turn around Gly3-MePhe4. For the trans isomer, a Tyr1-MePhe4 phenyl ring separation between 8.5 and 12.5 A was accompanied by proximity between the D-Ala2 side chain and the C-terminal in low energy conformations .


Chemical Reactions Analysis

In molecular terms, Tyr and Phe bind the receptor, and the glycine pair acts as a spacer. These peptides act as neurotransmitters and neuromodulators throughout the nervous system and various end-organ targets .


Physical And Chemical Properties Analysis

“D-Ala2,MePhe4,Met5(O))enkephalinol” is a compound with the molecular formula C29H41N5O7S .

Scientific Research Applications

Opiate Receptor Binding

D-Ala2, MePhe4, Met(O)5-ol-enkephalin has been found to bind to morphine receptor sites in rat brain membrane preparations with a higher affinity than for enkephalin receptor sites. This peptide can be used as an iodine-125-labeled probe to measure specific binding to morphine receptor sites, providing insights into the characteristics of multiple opiate receptors (Chang et al., 1979).

Hormonal and Metabolic Responses

In normal human subjects, the administration of an enkephalin analogue, including D-Ala2, MePhe4, Met(o)-ol enkephalin (DAMME), has been observed to influence serum levels of various hormones such as prolactin, growth hormone, and others, along with changes in metabolism. This suggests the potential of DAMME in influencing neuroendocrine regulation (Stubbs et al., 1978).

Effects on ACTH and Hormone Secretion

D-Ala2, MePhe4, Met-(0)enkephalinol has been studied for its effects on pituitary hormone secretion in patients with conditions like Addison's disease and Cushing's disease. It was found to influence levels of ACTH, prolactin, and growth hormone, providing insights into its potential application in studying hormone regulation disorders (Allolio et al., 1982).

Conformational Analysis

Research involving 1H-NMR spectroscopy and theoretical calculations has been conducted on mu-selective opioids like D-Ala2, MePhe4, Met(O)-ol5 enkephalin, analyzing their conformational space and potential biological activity. This provides a deeper understanding of the molecular structure and activity relationship of such compounds (Penkler et al., 2009).

Opioid-Induced Gastric Protection

Studies have shown that opioids like D-Ala2, MePhe4, Met(0)5ol enkephalin can have a protective effect on gastric lesions induced by stress in rats. This research suggests a role for opioids in protecting the gastric mucosa, potentially implicating prostaglandins in this protective mechanism (Scoto et al., 1991).

properties

IUPAC Name

(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-[[(2S)-1-hydroxy-4-methylsulfinylbutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41N5O7S/c1-19(32-28(39)24(30)15-21-9-11-23(36)12-10-21)27(38)31-17-26(37)34(2)25(16-20-7-5-4-6-8-20)29(40)33-22(18-35)13-14-42(3)41/h4-12,19,22,24-25,35-36H,13-18,30H2,1-3H3,(H,31,38)(H,32,39)(H,33,40)/t19-,22+,24+,25+,42?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZHONGSQNXMPH-IQNHEXCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NC(CCS(=O)C)CO)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCS(=O)C)CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30880074
Record name Sandoz FK 33-824
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30880074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

603.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Ala2,MePhe4,Met5(O))enkephalinol

CAS RN

64854-64-4
Record name FK 33-824
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064854644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sandoz FK 33-824
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30880074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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